molecular formula C7H14Cl2O4S B14406227 (2,2-Dichloro-3,3-dimethylcyclopropyl)methanol;methanesulfonic acid CAS No. 88438-21-5

(2,2-Dichloro-3,3-dimethylcyclopropyl)methanol;methanesulfonic acid

Cat. No.: B14406227
CAS No.: 88438-21-5
M. Wt: 265.15 g/mol
InChI Key: CRWVPLXLGNFCTF-UHFFFAOYSA-N
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Description

(2,2-Dichloro-3,3-dimethylcyclopropyl)methanol;methanesulfonic acid is a compound that combines a cyclopropyl group with two chlorine atoms and a methanol group, along with methanesulfonic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dichloro-3,3-dimethylcyclopropyl)methanol typically involves the reaction of 2,2-dichloro-3,3-dimethylcyclopropane with methanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dichloro-3,3-dimethylcyclopropyl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted cyclopropyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,2-Dichloro-3,3-dimethylcyclopropyl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of cyclopropyl groups on biological systems. It may also serve as a precursor for synthesizing biologically active molecules.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in developing new drugs and treatments.

Industry

In the industrial sector, (2,2-Dichloro-3,3-dimethylcyclopropyl)methanol can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2,2-Dichloro-3,3-dimethylcyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s cyclopropyl group can interact with enzymes and receptors, affecting their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloro-3,3-dimethylcyclopropanecarboxylic acid: Similar in structure but with a carboxylic acid group instead of methanol.

    Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-: Contains a vinyl group and is used in different applications.

Uniqueness

(2,2-Dichloro-3,3-dimethylcyclopropyl)methanol is unique due to its combination of a cyclopropyl group with methanol and methanesulfonic acid. This unique structure imparts specific chemical and physical properties that differentiate it from similar compounds.

Properties

CAS No.

88438-21-5

Molecular Formula

C7H14Cl2O4S

Molecular Weight

265.15 g/mol

IUPAC Name

(2,2-dichloro-3,3-dimethylcyclopropyl)methanol;methanesulfonic acid

InChI

InChI=1S/C6H10Cl2O.CH4O3S/c1-5(2)4(3-9)6(5,7)8;1-5(2,3)4/h4,9H,3H2,1-2H3;1H3,(H,2,3,4)

InChI Key

CRWVPLXLGNFCTF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(Cl)Cl)CO)C.CS(=O)(=O)O

Origin of Product

United States

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